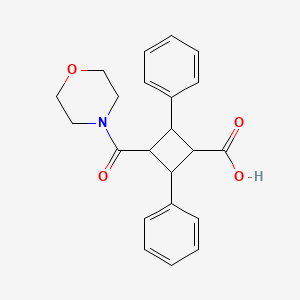
3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.16270821 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Presence and Human Exposure
Sources and Exposure : Research on similar compounds, such as Triphenyl phosphate (TPHP), has been detected in various consumer products, including nail polish, indicating potential exposure sources for humans. Studies have found TPHP in nail polish at concentrations up to 1.68% by weight, highlighting direct dermal exposure pathways. The metabolic byproduct, Diphenyl phosphate (DPHP), increases significantly in urine samples post-application, suggesting nail polish as a significant source of TPHP exposure, which may parallel exposure mechanisms for 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid if used in similar applications (Mendelsohn et al., 2016).
Biomedical Imaging
Tumor Imaging : Amino acid analogs like 1-amino-3-fluorocyclobutane-1-carboxylic acid, labeled with fluorine-18 ([18F]FACBC), have been developed for tumor imaging using PET scans. Studies have demonstrated the efficacy of such compounds in localizing tumors, including brain and prostate cancer, suggesting potential applications of this compound in diagnostic imaging if labeled appropriately (Shoup et al., 1999).
Environmental Science and Technology
Environmental Monitoring : Compounds with structural similarities to this compound, like polyfluoroalkyl phosphoric acid diesters (PAPs), have been observed in human sera and wastewater treatment plant sludge, indicating widespread environmental presence and human exposure. This underscores the importance of monitoring such compounds for potential environmental and health impacts (D’eon et al., 2009).
Therapeutic Research
Analgesic Activity : Studies on related compounds have explored their potential analgesic effects. For example, (+)-1-(3-Methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine showed increased pain thresholds in human volunteers, highlighting the potential for this compound in pain management research, given its structural and functional similarities (Cahal, 1958).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(23-11-13-27-14-12-23)19-17(15-7-3-1-4-8-15)20(22(25)26)18(19)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEDHFYUKQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
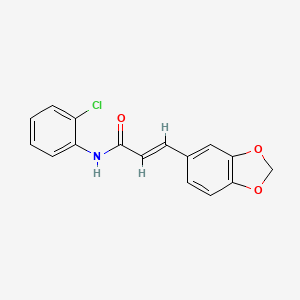

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)
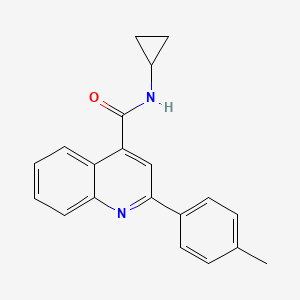
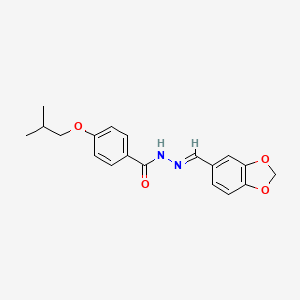
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)
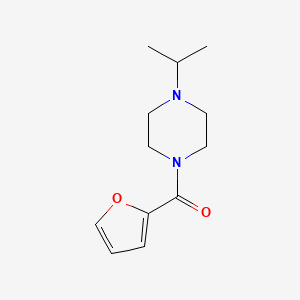
![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)
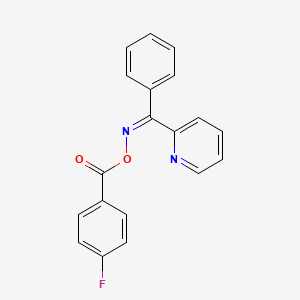
![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)
